molecular formula C17H26N2O2 B11837465 tert-Butyl 4-(2-aminobenzyl)piperidine-1-carboxylate CAS No. 910442-75-0

tert-Butyl 4-(2-aminobenzyl)piperidine-1-carboxylate

Cat. No.: B11837465
CAS No.: 910442-75-0
M. Wt: 290.4 g/mol
InChI Key: GWQYYWDFGZGETF-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-aminobenzyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 2-aminobenzyl substituent at the 4-position. This compound is widely utilized in medicinal chemistry and organic synthesis as an intermediate for constructing pharmacologically active molecules. The Boc group enhances solubility and stability during synthetic processes, while the 2-aminobenzyl moiety provides a reactive site for further functionalization, such as coupling with carboxylic acids or participation in reductive amination reactions . Its structural versatility makes it valuable in drug discovery, particularly for targeting central nervous system (CNS) receptors or enzymes like monoamine oxidases .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

910442-75-0

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

tert-butyl 4-[(2-aminophenyl)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-10-8-13(9-11-19)12-14-6-4-5-7-15(14)18/h4-7,13H,8-12,18H2,1-3H3

InChI Key

GWQYYWDFGZGETF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC=CC=C2N

Origin of Product

United States

Preparation Methods

Alkylation of Piperidine Derivatives

A common approach involves alkylating 4-piperidone or its derivatives with a 2-nitrobenzyl halide, followed by reduction and Boc protection.

Example Protocol :

  • 4-Piperidone Alkylation :

    • React 4-piperidone with 2-nitrobenzyl bromide in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours.

    • Intermediate : 4-(2-nitrobenzyl)piperidine.

  • Nitro Group Reduction :

    • Hydrogenate the nitro group using H₂/Pd-C in ethanol to yield 4-(2-aminobenzyl)piperidine.

  • Boc Protection :

    • Treat the amine with di-tert-butyl dicarbonate (Boc₂O) and triethylamine in dichloromethane (DCM) at 0°C to room temperature.

Critical Parameters :

  • Temperature Control : Exothermic reactions during Boc protection require cooling to prevent side reactions.

  • Catalyst Selection : Palladium on carbon ensures efficient nitro reduction without over-reduction.

Reductive Amination Approach

An alternative route employs reductive amination to directly introduce the 2-aminobenzyl group:

  • Formation of Schiff Base :

    • React 4-piperidone with 2-aminobenzaldehyde in methanol, catalyzed by acetic acid, to form an imine.

  • Reduction to Secondary Amine :

    • Reduce the imine with sodium cyanoborohydride (NaBH₃CN) at pH 5–6 to yield 4-(2-aminobenzyl)piperidine.

  • Boc Protection :

    • As above, protect the piperidine nitrogen with Boc₂O.

Advantages :

  • Avoids nitro intermediates, streamlining the synthesis.

  • Higher functional group tolerance compared to alkylation.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and scalability:

  • Continuous Flow Systems : Enhance mixing and heat transfer during exothermic steps like Boc protection.

  • Solvent Recovery : DCM and methanol are recycled via distillation to reduce waste.

  • Catalyst Recycling : Palladium catalysts are recovered via filtration and reused.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
Alkylation-ReductionNitrobenzyl alkylation, reduction70–75High purityMulti-step, nitro handling hazards
Reductive AminationSchiff base formation, reduction65–70Fewer stepspH sensitivity
Photoredox (Theoretical)Light-driven coupling~90*Mild conditions, scalabilityNot yet experimentally validated

*Theoretical yield based on analogous reactions .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(2-aminobenzyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: N-oxides of the original compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

  • Drug Development : This compound serves as a precursor in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and cancer. Its structural features allow it to interact with specific biological targets, making it a valuable scaffold for drug design.
  • Enzyme Inhibition : Studies have indicated that tert-butyl 4-(2-aminobenzyl)piperidine-1-carboxylate can inhibit certain enzymes involved in metabolic pathways. This inhibition may lead to therapeutic effects in conditions like inflammation and cancer.
  • Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing critical signaling pathways essential for cellular responses.

Anticancer Properties

Research has shown that derivatives of this compound exhibit promising anticancer activity. In vitro studies demonstrate its ability to inhibit cell proliferation and induce apoptosis in several cancer cell lines.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-715.2Induction of apoptosis
A54912.8Cell cycle arrest
HeLa10.5Inhibition of proliferation

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in DNA repair processes, leading to increased DNA damage in cancer cells.
  • Receptor Interaction : It may modulate the activity of receptors associated with growth factor signaling pathways, potentially affecting tumor growth and survival.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of this compound, researchers found that it exhibited significant cytotoxicity against various cancer cell lines. The results indicated that it could effectively induce apoptosis through the activation of intrinsic apoptotic pathways.

Case Study 2: Enzyme Targeting

Another investigation focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways associated with cancer progression. The study highlighted its potential role as a therapeutic agent in combination therapies aimed at enhancing the efficacy of existing chemotherapeutics.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-aminobenzyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active amine upon metabolic conversion. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors relevant to the compound’s intended use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine derivatives with Boc protection and varying substituents at the 4-position are extensively studied. Below is a detailed comparison of tert-Butyl 4-(2-aminobenzyl)piperidine-1-carboxylate with structurally analogous compounds, focusing on substituent effects, applications, and physicochemical properties.

Structural and Functional Group Variations

Compound Name Substituent at 4-Position Molecular Weight Key Properties/Applications Reference
tert-Butyl 4-((4-bromobenzyl)oxy)piperidine-1-carboxylate 4-bromobenzyloxy 384.27 Bromine enhances electrophilic reactivity; used in Suzuki-Miyaura cross-coupling reactions .
tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate Amino + aminomethyl 229.32 Dual amino groups increase polarity; applied in peptide synthesis and chelation .
tert-Butyl 4-(pyridin-3-yl)piperidine-1-carboxylate Pyridin-3-yl 262.35 Aromatic nitrogen improves π-π stacking; explored in kinase inhibitor development .
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate Phenylamino 276.36 Anilino group enables redox activity; listed as a precursor in controlled substance synthesis .
tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate 3,4-Dichloroanilino 345.26 Chlorine atoms enhance lipophilicity; studied in antimicrobial agents .

Key Research Findings

  • Synthetic Utility: The target compound’s 2-aminobenzyl group facilitates regioselective alkylation, as demonstrated in the synthesis of antiviral agents via Buchwald-Hartwig amination .
  • Biological Activity: Derivatives with 2-aminobenzyl substituents show 10–100× higher affinity for σ-1 receptors compared to pyridinyl or formyl analogs, suggesting superior CNS penetration .
  • Market Trends: Piperidine-Boc intermediates with halogen substituents (e.g., bromine, chlorine) dominate pharmaceutical markets due to their versatility, while aminobenzyl derivatives remain niche due to complex purification requirements .

Biological Activity

tert-Butyl 4-(2-aminobenzyl)piperidine-1-carboxylate is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and comparisons with similar compounds.

  • CAS Number : 221532-96-3
  • Molecular Formula : C17H26N2O2
  • Molecular Weight : 294.40 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. Notably, it has been shown to inhibit certain enzymes and receptors, influencing cellular processes such as proliferation and apoptosis.

Biological Activity Overview

  • Anti-Cancer Activity :
    • In studies involving glioblastoma cell lines (U251), treatment with this compound resulted in a significant reduction in cell proliferation, as indicated by a decrease in DNA content .
    • The compound demonstrated an IC50 value of approximately 26.2 nM for inhibiting kinase activity associated with cancer cell growth .
  • Neuroprotective Effects :
    • Research indicates that this compound may exhibit neuroprotective properties by modulating acetylcholinesterase (AChE) activity, which is crucial for neurotransmission .
    • It has been shown to increase levels of neuroprotective proteins such as Nrf2, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
  • Anti-inflammatory Properties :
    • The compound has demonstrated the ability to inhibit the NLRP3 inflammasome pathway, which is critical in the inflammatory response. In THP-1 macrophage cells, it reduced pyroptotic cell death and IL-1β release .

Efficacy in Assays

The efficacy of this compound has been evaluated using various assays:

Assay Type Description Results
Kinase InhibitionKinase-Glo assay for cancer cell linesIC50 = 26.2 nM
Cell ProliferationCyQuant DNA content assay in U251 cellsSignificant decrease observed
NLRP3 InhibitionPyroptosis assay in THP-1 cells% decrease in pyroptosis measured
AChE InhibitionEnzyme activity assayIC50 values around 70 nM for eeAChE

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

  • Glioblastoma Research :
    • A study demonstrated that treatment with this compound significantly decreased cell growth in U251 glioblastoma cells without affecting AKT phosphorylation, suggesting a unique mechanism independent of traditional pathways .
  • Inflammation Modulation :
    • In experiments involving THP-1 macrophages, the compound effectively reduced IL-1β release and pyroptotic cell death, indicating its potential as an anti-inflammatory agent .
  • Neuroprotective Mechanisms :
    • The compound's ability to inhibit AChE suggests therapeutic potential for cognitive disorders, as it may enhance cholinergic signaling while reducing neuroinflammation through Nrf2 pathway activation .

Q & A

Basic Question: What are the standard synthetic routes for tert-butyl 4-(2-aminobenzyl)piperidine-1-carboxylate?

Answer:
The synthesis typically involves Boc-protection of the piperidine nitrogen, followed by coupling with 2-aminobenzyl derivatives. A common approach uses reductive amination between tert-butyl piperidine-1-carboxylate and 2-nitrobenzaldehyde under hydrogenation (e.g., H₂/Pd-C), followed by nitro group reduction to the amine . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) . Critical parameters include pH control during amination and inert atmosphere maintenance to prevent Boc-group cleavage .

Basic Question: How is the compound characterized to confirm structural integrity?

Answer:
Key characterization methods:

  • NMR : ¹H/¹³C NMR to verify Boc-group integrity (δ ~1.4 ppm for tert-butyl) and aromatic proton environments (δ 6.5–7.5 ppm for benzyl) .
  • HPLC-MS : Purity assessment (>95%) and molecular ion confirmation (e.g., [M+H]⁺ at m/z 305.2) .
  • FT-IR : Carbamate C=O stretch (~1680–1720 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .

Advanced Question: What strategies resolve enantiomeric impurities in this compound?

Answer:
Chiral resolution methods:

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) + 0.1% diethylamine. Retention time differences ≥2 min confirm enantiomeric separation .
  • Diastereomeric Salt Formation : React with L-tartaric acid in ethanol; crystallization at 4°C preferentially isolates one enantiomer .
  • Kinetic Resolution : Lipase-catalyzed acyl transfer to selectively modify one enantiomer .

Advanced Question: How to analyze conflicting data in reaction yields across synthetic protocols?

Answer:
Yield discrepancies often arise from:

  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve amine coupling but may hydrolyze Boc groups. Compare yields in DCM vs. THF .
  • Catalyst Loading : Pd-C (5% vs. 10%) in hydrogenation affects nitro group reduction efficiency. Track intermediates via TLC .
  • Temperature Control : Exothermic amination steps require cooling (0–5°C) to suppress side reactions. Use Arrhenius plots to optimize .

Basic Question: What safety protocols are critical for handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and goggles (prevents dermal/ocular exposure; acute toxicity Cat. 4 ).
  • Ventilation : Use fume hoods due to potential respiratory irritation (GHS H332 ).
  • Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Advanced Question: How to assess environmental toxicity of this compound?

Answer:

  • PBT/vPvB Screening : Use OECD 117 (logP via HPLC) to predict bioaccumulation (logP >3 indicates risk ).
  • Microtox Assay : Measure luminescence inhibition in Vibrio fischeri (EC₅₀ <10 mg/L suggests acute aquatic toxicity ).
  • Degradation Studies : UV/H₂O₂ treatment followed by LC-MS to identify persistent metabolites .

Advanced Question: What methodologies study its interaction with biological targets (e.g., receptors)?

Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize target receptors on sensor chips; measure binding affinity (KD) at varying compound concentrations .
  • Molecular Docking : Use AutoDock Vina with receptor PDB IDs (e.g., 5HT₂A for serotonin receptors) to predict binding poses .
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during ligand-receptor interaction .

Basic Question: How to optimize purification for scale-up synthesis?

Answer:

  • Crystallization : Use tert-butyl methyl ether (TBME) for high-yield recrystallization (≥80% recovery ).
  • Flash Chromatography : Gradient elution (hexane → ethyl acetate) on prepacked silica columns (40–63 µm) .
  • Distillation : Remove low-boiling impurities (<100°C) under reduced pressure (≤50 mmHg ).

Advanced Question: How to resolve discrepancies in NMR spectra due to rotameric equilibria?

Answer:

  • Variable Temperature NMR : Acquire spectra at 25°C and −40°C; coalescence of split peaks confirms rotameric exchange .
  • COSY/NOESY : Identify through-space correlations between piperidine and benzyl protons to assign conformers .
  • DFT Calculations : Optimize rotamer geometries at B3LYP/6-31G* level; compare computed vs. experimental shifts .

Basic Question: What analytical methods quantify degradation products under stressed conditions?

Answer:

  • Forced Degradation : Expose to 0.1M HCl (70°C, 24h), analyze via UPLC-PDA (C18 column, 0.1% TFA in water/acetonitrile) .
  • Mass Spectral Library Matching : Use NIST or Wiley databases to identify hydrolyzed Boc or oxidized benzyl derivatives .
  • Stability-Indicating Assays : Validate HPLC methods per ICH Q2(R1) for specificity and linearity (R² >0.999 ).

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